3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one
CAS No.: 1889268-73-8
Cat. No.: VC5165658
Molecular Formula: C11H18O2
Molecular Weight: 182.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1889268-73-8 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.263 |
| IUPAC Name | 3,3-dimethyl-2-oxaspiro[4.5]decan-8-one |
| Standard InChI | InChI=1S/C11H18O2/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 |
| Standard InChI Key | JVVNECOKAKXSDF-UHFFFAOYSA-N |
| SMILES | CC1(CC2(CCC(=O)CC2)CO1)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spiro junction at the 2-position of a γ-lactone (2-oxaspiro) and the 8-position of a decanone system. The 3,3-dimethyl substituents introduce steric constraints that stabilize specific conformers. X-ray crystallography of related spiro lactones, such as 3-methylene-1-oxaspiro[4.5]decan-2-one, reveals flattened cyclohexyl rings near the spiro center, a geometry likely shared by the dimethyl analog due to similar steric demands.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Primary Synthetic Routes
A patented method (WO2016044626A1) describes the synthesis of 3,3-dimethyl-2-oxaspiro[4.5]decan-8-one via spirocyclization of a ketone precursor in tetrahydrofuran (THF), yielding 1.42 g (7.79 mmol) with a 92% efficiency . This route parallels the synthesis of 3-methylene-1-oxaspiro[4.5]decan-2-one, where cyclohexanone derivatives undergo base-catalyzed condensation with formaldehyde.
Reaction Optimization
Key parameters include:
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Temperature: 0–25°C to control exothermic intermediates.
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Catalyst: Alkali metal hydroxides (e.g., NaOH) for deprotonation.
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Solvent: Polar aprotic solvents (THF, DMF) enhance reaction homogeneity .
Table 2: Comparison of Spiro Lactone Syntheses
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one | 92 | THF, 25°C, NaOH | |
| 3-Methylene-1-oxaspiro[4.5]decan-2-one | 85 | H₂O, reflux, K₂CO₃ |
Conformational and Thermodynamic Analysis
Dynamic NMR Insights
While direct studies on the dimethyl variant are lacking, analogous spiro lactones exhibit axial-equatorial equilibria. For 3-methylene-1-oxaspiro[4.5]decan-2-one, ΔG° = 0.058 kcal/mol favors the axial conformer, with ΔH‡ = 9.60 kcal/mol and ΔS‡ = -5.9 eu for ring reversal. The 3,3-dimethyl groups likely increase steric hindrance, raising ΔG‡ and stabilizing the equatorial form.
Steric and Electronic Effects
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Dimethyl Substitution: The 3,3-dimethyl groups restrict ring puckering, altering crystal packing and solubility.
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Lactone Reactivity: The strained γ-lactone undergoes nucleophilic attack at the carbonyl, enabling ring-opening reactions for derivatization .
Toxicological Profile
Genotoxicity Assessment
Although no direct data exist, the 8-methyl analog (1-oxaspiro[4.5]decan-2-one, 8-methyl-) showed no clastogenicity in vitro up to 1682 μg/mL, with micronucleus frequencies < 1.5× control . This suggests a low risk for the dimethyl derivative, pending further testing.
Metabolic Considerations
Cytochrome P450-mediated oxidation of the lactone ring is probable, analogous to other spiro compounds. Hydrolysis to a diacid metabolite may occur in physiological conditions .
Industrial and Research Applications
Organic Synthesis
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Building Block: Used in cycloadditions to construct polycyclic frameworks.
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Chiral Auxiliary: The spiro center’s rigidity aids asymmetric synthesis .
Material Science
Spiro lactones enhance polymer thermal stability, with glass transition temperatures (Tg) increased by 15–20°C compared to linear analogs.
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